
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by its complex structure, which includes a naphthalene ring, sulfonic acid groups, and azo linkages. It is commonly used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt typically involves multiple steps The process begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid The azo linkage is formed by coupling the naphthalenesulfonic acid derivative with a diazonium salt, which is prepared from an aromatic amine
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product. The use of catalysts and solvents may also be employed to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced products.
Substitution: Substituted naphthalenesulfonic acid derivatives.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance its solubility and facilitate its interaction with various substrates. The azo linkage allows for the formation of stable complexes with metals and other compounds, making it useful in dyeing and staining applications. The acetylamino and hydroxy groups contribute to its reactivity and binding affinity with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the complex azo and acetylamino groups.
Sodium 2-naphthalenesulfonate: Another related compound with similar solubility properties but different functional groups.
7-Amino-4-hydroxy-8-((2-sulfo-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-2-naphthalenesulfonic acid: A compound with similar azo and sulfonic acid groups but different substituents.
Uniqueness
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its complex structure allows for specific interactions with various substrates, making it highly versatile in industrial and research applications.
Propriétés
Numéro CAS |
71902-15-3 |
|---|---|
Formule moléculaire |
C20H17N3Na2O11S3 |
Poids moléculaire |
617.5 g/mol |
Nom IUPAC |
disodium;7-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-4-7-17-13(10-15)11-18(36(28,29)30)19(20(17)25)23-22-14-2-5-16(6-3-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
Clé InChI |
GQYBFALQKPKBPK-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




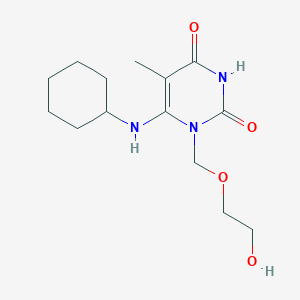

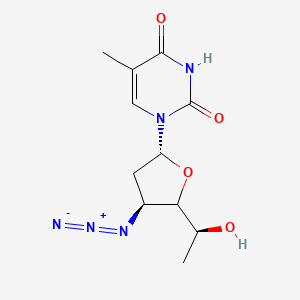
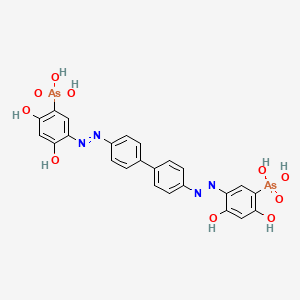
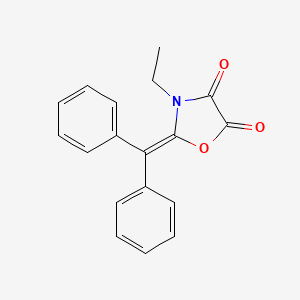

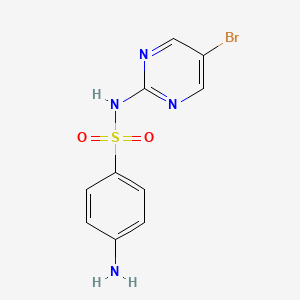
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)



![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
